2-Amino-N-methyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide
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Overview
Description
2-Amino-N-methyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is known for its biological activity and presence in many pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide typically involves the reaction of thiazole derivatives with appropriate amines under controlled conditions. The process may include steps such as:
Formation of the thiazole ring: This can be achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.
Methylation: The methyl group is introduced using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-methyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can remove oxygen or introduce hydrogen, modifying the compound’s properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with altered functional groups.
Scientific Research Applications
2-Amino-N-methyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-methyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-methyl-N-((S)-1-(thiazol-2-yl)ethyl)acetamide
- 2-Amino-N-methyl-N-((S)-1-(thiazol-2-yl)ethyl)butanamide
Uniqueness
2-Amino-N-methyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C9H15N3OS |
---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
2-amino-N-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C9H15N3OS/c1-6(10)9(13)12(3)7(2)8-11-4-5-14-8/h4-7H,10H2,1-3H3/t6?,7-/m0/s1 |
InChI Key |
YWMBHAQABXHFTI-MLWJPKLSSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=CS1)N(C)C(=O)C(C)N |
Canonical SMILES |
CC(C1=NC=CS1)N(C)C(=O)C(C)N |
Origin of Product |
United States |
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